Protosappanin A is a natural product found in Alpinia japonica, Biancaea sappan, and Biancaea decapetala with data available.
Protosappanin A
CAS No.: 102036-28-2
Cat. No.: VC0540453
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102036-28-2 |
---|---|
Molecular Formula | C15H12O5 |
Molecular Weight | 272.25 g/mol |
IUPAC Name | 5,14,15-trihydroxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one |
Standard InChI | InChI=1S/C15H12O5/c16-9-1-2-11-12-6-14(19)13(18)4-8(12)3-10(17)7-20-15(11)5-9/h1-2,4-6,16,18-19H,3,7H2 |
Standard InChI Key | MUKYVRVYBBYJSI-UHFFFAOYSA-N |
SMILES | C1C(=O)COC2=C(C=CC(=C2)O)C3=CC(=C(C=C31)O)O |
Canonical SMILES | C1C(=O)COC2=C(C=CC(=C2)O)C3=CC(=C(C=C31)O)O |
Appearance | Solid powder |
Introduction
Chemical Profile and Natural Sources
Structural Characteristics
PrA (C₁₅H₁₂O₅; molecular weight: 272.25 g/mol) features a dibenzoxocin core with hydroxyl and ketone functional groups . Its IUPAC name, 3,10,11-trihydroxy-6H-dibenzo[b,d]oxocin-7(8H)-one, reflects a fused tetracyclic system critical for bioactivity . The compound exhibits a density of 1.4±0.1 g/cm³ and a boiling point of 557.4±50.0°C, with limited aqueous solubility due to a logP value of 1.84 .
Table 1: Key Physicochemical Properties of Protosappanin A
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₂O₅ | |
Molecular Weight | 272.25 g/mol | |
Melting Point | Not reported | |
XLogP3 | 1.84 | |
Hydrogen Bond Donors | 4 | |
Hydrogen Bond Acceptors | 5 |
Biosynthesis and Extraction
PrA is primarily isolated from Caesalpinia sappan L. (Fabaceae), a traditional medicinal plant used in Southeast Asia. Extraction typically involves ethanol or methanol solvents, followed by chromatographic purification . Structural analogs like protosappanin B and dimethyl acetal derivatives (C₁₇H₁₈O₆) exhibit modified bioactivities, including enhanced xanthine oxidase inhibition (IC₅₀ = 50.7 μM) .
Pharmacological Activities
Immunosuppressive Effects
PrA's most characterized property is its ability to modulate dendritic cell (DC) function, inducing a tolerogenic phenotype that prolongs organ transplant survival:
-
DC Maturation Inhibition: PrA (10-50 μM) reduces LPS-induced CD80/CD86 expression by 40-60% in rat DCs, concomitant with TLR4 and NF-κB downregulation .
-
Cytokine Modulation: Treatment increases IL-10 production (2.1-fold) while suppressing IL-12 (70% reduction), creating an anti-inflammatory microenvironment .
-
Treg Expansion: PrA-pretreated DCs expand CD4+CD25+Foxp3+ regulatory T cells (Tregs) by 3.5-fold in mixed lymphocyte reactions, enabling alloantigen-specific tolerance .
In rat cardiac allograft models, oral PrA (25 mg/kg) extends median graft survival from 7 to 18 days, comparable to cyclosporine (10 mg/kg) . This effect correlates with reduced intragraft perforin and granzyme B mRNA (65-80% suppression) .
Anti-Inflammatory and Neuroprotective Actions
PrA demonstrates multi-target anti-inflammatory activity:
-
NF-κB Pathway: Inhibits IκB kinase (IKK) in microglia, reducing TNF-α and iNOS expression by 50-70% at 20 μM .
-
JAK2-STAT3 Suppression: Blocks IL-6-induced STAT3 phosphorylation in BV2 cells (IC₅₀ = 15.2 μM), mitigating neuroinflammation .
-
Oxidative Stress Reduction: Decreases ROS production in RAW264.7 macrophages by 40% via Nrf2 activation .
Bone Metabolism Regulation
In ovariectomized (OVX) murine osteoporosis models:
-
Osteoclast Inhibition: PrA (10 mg/kg/day) reduces TRAP+ osteoclasts by 55% and serum CTX-1 (bone resorption marker) by 40% .
-
Oxidative Balance: Restores glutathione (GSH) levels to 85% of sham-operated controls while lowering malondialdehyde (MDA) by 30% .
Micro-CT analysis reveals PrA improves trabecular bone volume/total volume (BV/TV) ratio by 25% versus OVX controls .
Antimicrobial Activity
PrA exhibits broad-spectrum effects:
-
MRSA Synergy: Enhances amikacin and gentamicin efficacy 8-16 fold against methicillin-resistant Staphylococcus aureus .
-
HIV-1 Inhibition: Suppresses integrase activity (IC₅₀ = 12.6 μM) .
Molecular Mechanisms and Signaling Pathways
Immunomodulatory Pathways
PrA's immunosuppression involves coordinated DC-T cell crosstalk:
-
DC Tolerogenesis: TLR4/MyD88/NF-κB axis inhibition reduces co-stimulatory molecule expression .
-
Treg Differentiation: IL-10/TGF-β skewing promotes Foxp3 induction via STAT5 phosphorylation .
-
Anergy Induction: Alloantigen-presenting DCs drive T cell exhaustion through PD-L1 upregulation .
Osteoprotective Mechanisms
In osteoporosis models:
-
ROS Scavenging: PrA's catechol structure chelates Fe²⁺, inhibiting Fenton reaction-driven hydroxyl radical formation .
-
RANKL Inhibition: Suppresses NFATc1 nuclear translocation, blocking osteoclastogenesis .
Preclinical and Translational Studies
Future Perspectives
-
Clinical Translation: Human trials needed to validate immunosuppressive dosing for transplant recipients.
-
Formulation Optimization: Nanoencapsulation to improve bioavailability (current oral absorption <15%).
-
Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-CTLA4) in autoimmune diseases.
-
Bone-Targeted Delivery: Bisphosphonate conjugates for site-specific osteoporosis treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume